molecular formula C15H22 B6356230 3-(4-Hexylphenyl)-1-propene CAS No. 1256469-84-7

3-(4-Hexylphenyl)-1-propene

Cat. No. B6356230
CAS RN: 1256469-84-7
M. Wt: 202.33 g/mol
InChI Key: DOYIJXAXCOOCGO-UHFFFAOYSA-N
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Description

3-(4-Hexylphenyl)-1-propene, also known as 4-hexylphenylpropene, is an organic compound with a molecular formula of C14H22. It is a colorless, flammable liquid with a low boiling point. 4-hexylphenylpropene is primarily used in the synthesis of other chemicals, particularly in the production of pharmaceuticals. It can also be used in the synthesis of polymers, fragrances, and other industrial chemicals. In

Scientific Research Applications

4-Hexylphenylpropene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the production of pharmaceuticals. 4-Hexylphenylpropene has also been used in the synthesis of polymers, fragrances, and other industrial chemicals. In addition, 3-(4-Hexylphenyl)-1-propenelpropene has been used as a model compound for studying the mechanisms of various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Hexylphenyl)-1-propenelpropene depends on the reaction in which it is used. In the Friedel-Crafts alkylation reaction, 3-(4-Hexylphenyl)-1-propenelpropene is formed when 4-hexylphenol reacts with propene in the presence of a Lewis acid catalyst. The Lewis acid catalyst activates the 4-hexylphenol, which then reacts with the propene to form 3-(4-Hexylphenyl)-1-propenelpropene. In the Wittig reaction, the phosphonium ylide reacts with the 4-hexylphenol to form 3-(4-Hexylphenyl)-1-propenelpropene. In the Grignard reaction, the Grignard reagent reacts with the 4-hexylphenol to form 3-(4-Hexylphenyl)-1-propenelpropene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Hexylphenyl)-1-propenelpropene are not well understood. While it is known to be used in the synthesis of pharmaceuticals, fragrances, and other industrial chemicals, the exact effects of 3-(4-Hexylphenyl)-1-propenelpropene on the body are not known. It is important to note that 3-(4-Hexylphenyl)-1-propenelpropene should not be used for human consumption.

Advantages and Limitations for Lab Experiments

4-Hexylphenylpropene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, 3-(4-Hexylphenyl)-1-propenelpropene is a colorless, flammable liquid with a low boiling point, making it ideal for use in a variety of reactions. However, 3-(4-Hexylphenyl)-1-propenelpropene is highly flammable and should be handled with caution. In addition, it should not be used for human consumption.

Future Directions

There are several potential future directions for research on 3-(4-Hexylphenyl)-1-propenelpropene. One potential direction is to further investigate its use in the synthesis of pharmaceuticals, fragrances, and other industrial chemicals. Another potential direction is to study the biochemical and physiological effects of 3-(4-Hexylphenyl)-1-propenelpropene on the body. Finally, further research could be conducted on the mechanism of action of 3-(4-Hexylphenyl)-1-propenelpropene in various chemical reactions.

Synthesis Methods

4-Hexylphenylpropene can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, 3-(4-Hexylphenyl)-1-propenelpropene is synthesized by reacting 4-hexylphenol with propene in the presence of a Lewis acid catalyst. In the Wittig reaction, 3-(4-Hexylphenyl)-1-propenelpropene is synthesized by reacting 4-hexylphenol with a phosphonium ylide. In the Grignard reaction, 3-(4-Hexylphenyl)-1-propenelpropene is synthesized by reacting 4-hexylphenol with a Grignard reagent.

properties

IUPAC Name

1-hexyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIJXAXCOOCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hexylphenyl)-1-propene

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